molecular formula C23H24N2O4S2 B2553683 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 954600-21-6

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Katalognummer B2553683
CAS-Nummer: 954600-21-6
Molekulargewicht: 456.58
InChI-Schlüssel: VFNQULABHKHIBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

While the specific synthesis for this compound is not available, similar compounds are often synthesized through multi-step reactions involving the formation of the isoquinoline and thiophene rings .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple ring structures. The isoquinoline and thiophene rings contribute to the aromaticity of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich aromatic systems present in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely have a high boiling point due to its large size and the presence of multiple aromatic rings .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Screening

Recent research has centered on the synthesis of sulfonamide derivatives, including those with a 1,4-benzodioxane moiety, to explore their biological activities. For example, ethylated sulfonamides incorporating the 1,4-benzodioxane structure have been synthesized and tested against various enzymes such as acetylcholinesterase, butyrylcholinesterase, lipoxygenase, and α-glucosidase, as well as against bacterial strains. These compounds exhibited significant inhibition of lipoxygenase, moderate inhibition of AChE, BChE, and α-glucosidase, and demonstrated antibacterial properties against selected strains (Irshad et al., 2016).

Pharmacological Evaluation

Further pharmacological evaluations have revealed moderate activity against butyrylcholinesterase and acetylcholinesterase and a good activity against the lipoxygenase enzyme. These findings underline the potential therapeutic uses of these compounds in treating conditions associated with these enzymes (Irshad, 2018).

Enzyme Inhibitory Potential

Another study focused on new sulfonamides with benzodioxane and acetamide moieties, investigating their enzyme inhibitory potential against α-glucosidase and acetylcholinesterase. These compounds showed substantial activity against yeast α-glucosidase and weak activity against acetylcholinesterase. In silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting a strong correlation between the chemical structure of these compounds and their biological activity (Abbasi et al., 2019).

Antimicrobial and Hemolytic Activities

The antimicrobial and hemolytic activities of sulfonamide derivatives have also been studied, revealing that certain compounds demonstrate proficient antimicrobial activities, while others exhibit significant activity against a selection of bacterial and fungal species. This research highlights the potential of these compounds in developing new antimicrobial agents (Irshad et al., 2019).

Zukünftige Richtungen

The study of this compound could open up new avenues in medicinal chemistry, given the biological activity associated with isoquinoline and thiophene derivatives .

Eigenschaften

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S2/c26-31(27,20-5-6-22-23(13-20)29-11-10-28-22)24-14-21(19-8-12-30-16-19)25-9-7-17-3-1-2-4-18(17)15-25/h1-6,8,12-13,16,21,24H,7,9-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNQULABHKHIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.